molecular formula C6H12N2O5 B1383283 3-(Aminomethyl)oxetan-3-amine oxalate CAS No. 1523606-33-8

3-(Aminomethyl)oxetan-3-amine oxalate

Cat. No. B1383283
M. Wt: 192.17 g/mol
InChI Key: ROZDRMGAUJSRDV-UHFFFAOYSA-N
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Description

3-(Aminomethyl)oxetan-3-amine oxalate, also known as 3- (氨基甲基)氧杂环丁烷-3-胺草酸盐, is a chemical compound with the molecular formula C6H12N2O5 and a molecular weight of 192.16988 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 3-(Aminomethyl)oxetan-3-amine oxalate is 1S/C4H10N2O.C2H2O4/c5-1-4(6)2-7-3-4;3-1(4)2(5)6/h1-3,5-6H2;(H,3,4)(H,5,6) . This indicates the presence of an oxetane ring and an aminomethyl group in the structure.


Chemical Reactions Analysis

Specific chemical reactions involving 3-(Aminomethyl)oxetan-3-amine oxalate are not well documented in the literature .


Physical And Chemical Properties Analysis

3-(Aminomethyl)oxetan-3-amine oxalate is a solid substance . Its exact physical and chemical properties such as boiling point, melting point, and density are not well documented in the literature .

Scientific Research Applications

  • Chemistry of Oxetane Rings in Drug Discovery
    The oxetane ring is noted for its utility in drug discovery as a bioisostere for geminal dimethyl and carbonyl groups. A practical approach to create structurally diverse 3-aminooxetanes using the reactivity of oxetan-3-tert-butylsulfinimine has been described, demonstrating the oxetane ring's significance in medicinal chemistry (Hamzik & Brubaker, 2010).

  • Synthesis of Zinc Oxalate Structures
    A variety of novel zinc oxalates, including monomers and dimers, have been synthesized using amine oxalates. This research highlights the formation of intricate zinc oxalate structures from simple amine oxalates, showcasing the diverse applications of amine oxalates in material science (Vaidhyanathan, Natarajan, & Rao, 2001).

  • Preparation and Characterization of Polyoxetane Resins
    Polyoxetane resins with a primary amino group at the side chain-end, achieved through moderately long spacer arms, have been prepared and characterized. These resins, derived from oxetane-based compounds, reveal the potential of oxetane derivatives in polymer science and materials engineering (Motoi, Sekizawa, Asakura, & Kanoh, 1993).

  • Open-Framework Metal Oxalates
    Open-framework metal oxalates, including tin(II) and yttrium oxalates, have been synthesized using organic amines. These studies show the adaptability of oxalate compounds in creating new materials with unique structural properties (Natarajan, Vaidhyanathan, Rao, Ayyappan, & Cheetham, 1999).

  • Functionalized Oxetanes as Bioisosteres
    Oxetane rings have been explored as isosteres for the carbonyl moiety, suggesting their potential as surrogates for carboxylic acid functional groups. This research underlines the versatility of oxetane structures in drug design and synthetic chemistry (Lassalas et al., 2017).

  • Oxetanes in Drug Synthesis
    The use of oxetanes as building blocks in drug-related synthesis is highlighted, particularly for property-modulating effects. This study indicates the growing importance of oxetane compounds in pharmaceutical synthesis and drug discovery (Guo, Laserna, Rintjema, & Kleij, 2016).

Safety And Hazards

The safety data sheet for 3-(Aminomethyl)oxetan-3-amine oxalate indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-(aminomethyl)oxetan-3-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.C2H2O4/c5-1-4(6)2-7-3-4;3-1(4)2(5)6/h1-3,5-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZDRMGAUJSRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)oxetan-3-amine oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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